1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Overview
Description
“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” is a compound with the molecular formula C10H9N3O . In the molecule of this compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° .
Synthesis Analysis
The title compound was synthesized by the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone . To a vigorously stirred suspension of 1H-1,2,4-triazole (1105 mg, 16 mmol) and 2-bromo-1-phenylethanone (1990 mg, 10 mmol) in acetone (6 ml) was added triethylamine (2.2 ml) dropwise over a period of 1 hour .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” include a density of 1.2±0.1 g/cm3, a boiling point of 381.4±44.0 °C at 760 mmHg, and a flash point of 184.4±28.4 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Antimicrobial and Antifungal Properties
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives demonstrate significant potential in antimicrobial applications. For instance, a series of novel derivatives synthesized from this compound showed inhibitory effects against various bacteria and fungi, with notable efficacy against Gram-negative bacteria and certain fungal species (Li Bochao et al., 2017). Additionally, compounds containing this structure have displayed moderate to excellent fungicidal activity against specific fungi such as Cercospora arachidicola Hori, indicating their potential utility in agricultural fungicides (H. Mao, Hong Song, De-Qing Shi, 2013).
Corrosion Inhibition
Research has also explored the use of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives in the field of corrosion inhibition. A synthesized derivative, for instance, has shown high inhibition efficiency for mild steel in a corrosive hydrochloric acid environment, demonstrating the potential for industrial applications in protecting metals from corrosion (Q. Jawad et al., 2020).
Optical Properties
This compound and its derivatives also exhibit interesting optical properties. For example, novel derivatives synthesized showed distinctive UV-vis absorption and fluorescence spectra, which could have implications in materials science, particularly in the development of optical materials (Wei-yong Liu et al., 2010).
Insecticidal and Fungicidal Activities
Additionally, certain synthesized derivatives of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone have been found to exhibit good insecticidal activity against aphids and moderate fungicidal activities, suggesting potential uses in pest control and agricultural applications (L. Meng, De-Qing Shi, 2009).
Future Directions
properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNQUOYJPSWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377518 | |
Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
CAS RN |
58905-26-3 | |
Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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